molecular formula C12H8F3NO3 B1530755 Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate CAS No. 887351-07-7

Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate

Cat. No. B1530755
M. Wt: 271.19 g/mol
InChI Key: IYMJJKJLGUEWIM-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate” is a heterocyclic compound with the molecular formula C12H8F3NO3 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate” can be represented by the SMILES string Cc1cccc2c(O)cc(nc12)C(F)(F)F . The InChI code for the compound is 1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate” are not mentioned in the search results, it’s known that various derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been prepared via multi-step reactions .

Scientific Research Applications

Synthesis and Design

  • Regioselective Alkylation : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a closely related compound, was studied for consecutive alkylation, highlighting the importance of regioselectivity in designing combinatorial libraries. This is crucial for reliable synthesis of related compounds like Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate (Kovalenko et al., 2020).

Antimicrobial Applications

  • Antimicrobial Agents : Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which include structures similar to Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate, has shown potential as antimicrobial agents. This highlights the scope of this compound in developing new antimicrobial solutions (Holla et al., 2006).

Structural Studies and Design Principles

  • Helical Oligoamide Foldamers : Studies on oligoamides of quinoline-derived compounds demonstrate their potential in forming helical structures. This is significant for understanding the structural aspects of Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate and its derivatives (Jiang et al., 2003).

Radioligands and Imaging Applications

  • Radioligand Development : Quinoline-2-carboxamide derivatives, closely related to Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate, have been explored as potential radioligands for imaging peripheral benzodiazepine receptors, indicating potential applications in medical imaging (Matarrese et al., 2001).

Antituberculosis Activity

  • Antituberculosis Agents : Synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, related to Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate, reveals their application as anti-Mycobacterium tuberculosis agents. This underscores the potential use of similar compounds in tuberculosis treatment (Jaso et al., 2005).

Chemical Reactivity and Synthesis

  • Synthesis of Fused Rings : Methods for synthesizing 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione from compounds similar to Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate show the reactivity and potential for forming fused ring structures, useful in chemical synthesis (Edmont & Chenault, 2003).

properties

IUPAC Name

methyl 4-oxo-2-(trifluoromethyl)-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)7-4-2-3-6-8(17)5-9(12(13,14)15)16-10(6)7/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMJJKJLGUEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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